Cas no 1805019-08-2 (6-Bromo-2-cyano-3-methoxybenzoic acid)

6-Bromo-2-cyano-3-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2-cyano-3-methoxybenzoic acid
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- インチ: 1S/C9H6BrNO3/c1-14-7-3-2-6(10)8(9(12)13)5(7)4-11/h2-3H,1H3,(H,12,13)
- InChIKey: JOCAJUFEQQGDFD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C#N)=C1C(=O)O)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- XLogP3: 1.8
- トポロジー分子極性表面積: 70.3
6-Bromo-2-cyano-3-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015019379-1g |
6-Bromo-2-cyano-3-methoxybenzoic acid |
1805019-08-2 | 97% | 1g |
1,579.40 USD | 2021-05-31 |
6-Bromo-2-cyano-3-methoxybenzoic acid 関連文献
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6-Bromo-2-cyano-3-methoxybenzoic acidに関する追加情報
Introduction to 6-Bromo-2-cyano-3-methoxybenzoic acid (CAS No. 1805019-08-2)
6-Bromo-2-cyano-3-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805019-08-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its bromine, cyano, and methoxy functional groups, which contribute to its unique chemical properties and reactivity. The strategic placement of these substituents on the benzene ring endows the molecule with a rich spectrum of potential applications, particularly in the synthesis of biologically active molecules.
The structural motif of 6-Bromo-2-cyano-3-methoxybenzoic acid makes it a valuable intermediate in organic synthesis. The presence of a bromine atom at the 6-position enhances its utility as a halogenated precursor, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The cyano group at the 2-position introduces polarity and reactivity, enabling participation in nucleophilic addition reactions, while the methoxy group at the 3-position provides a site for further derivatization, including oxidation or reduction processes. These features make it a cornerstone in the construction of more complex molecular architectures.
In recent years, 6-Bromo-2-cyano-3-methoxybenzoic acid has been extensively explored in medicinal chemistry for its potential as a building block in drug discovery. Its structural framework is reminiscent of several known pharmacophores, suggesting that derivatives of this compound may exhibit therapeutic properties across various disease domains. For instance, benzoic acid derivatives are well-documented for their antimicrobial, anti-inflammatory, and antioxidant activities. The incorporation of additional functional groups such as bromine and cyano can modulate these properties, potentially leading to novel compounds with enhanced efficacy or selectivity.
One of the most compelling aspects of 6-Bromo-2-cyano-3-methoxybenzoic acid is its role in the development of small-molecule inhibitors targeting specific biological pathways. Recent studies have highlighted its utility in synthesizing compounds that interact with enzymes and receptors involved in cancer metabolism and signaling. For example, researchers have leveraged its scaffold to design molecules that inhibit key enzymes such as kinases and cytochrome P450 enzymes, which are often dysregulated in tumor cells. The bromine substituent, in particular, has been exploited to create covalent inhibitors that covalently bind to target proteins, offering a potent mechanism for disrupting aberrant signaling networks.
The cyano group in 6-Bromo-2-cyano-3-methoxybenzoic acid also plays a crucial role in medicinal chemistry applications. Cyano-substituted benzoic acids are known to exhibit bioactivity through various mechanisms, including modulation of enzyme activity and interaction with nucleic acids. In one notable study, derivatives of this compound were found to inhibit the activity of carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and altitude sickness. The methoxy group further expands the synthetic possibilities, allowing for the introduction of other functional moieties that can fine-tune pharmacokinetic properties such as solubility and metabolic stability.
The synthesis of 6-Bromo-2-cyano-3-methoxybenzoic acid itself is an area of active research due to its importance as an intermediate. Traditional synthetic routes often involve multi-step sequences starting from commercially available benzoic acid derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These advancements not only enhance the accessibility of the compound but also open avenues for generating libraries of derivatives for high-throughput screening.
From a computational chemistry perspective, 6-Bromo-2-cyano-3-methoxybenzoic acid has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding rational drug design efforts. Additionally, virtual screening techniques have been employed to identify potential binding partners based on its 3D structure. These computational approaches complement experimental work by predicting lead compounds with high affinity for therapeutic targets.
The pharmaceutical industry has taken notice of 6-Bromo-2-cyano-3-methoxybenzoic acid due to its perceived potential as an intermediate for next-generation therapeutics. Several biotechnology companies have incorporated this compound into their drug discovery pipelines, exploring its use in developing treatments for neurological disorders, inflammatory diseases, and infectious diseases. The ability to modify its structure at multiple positions allows for tailoring physicochemical properties such as lipophilicity and solubility, which are critical factors in drug development.
In conclusion,6-Bromo-2-cyano-3-methoxybenzoic acid (CAS No. 1805019-08-2) represents a fascinating molecule with broad applications in synthetic chemistry and medicinal research. Its unique structural features make it an invaluable tool for constructing complex biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies,6-Bromo-2-cyano-3-methoxybenzoic acid is poised to remain at the forefront of pharmaceutical innovation.
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